4-(Triphenylpropadienyl)morpholine
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Overview
Description
4-(Triphenylpropadienyl)morpholine is an organic compound that features a morpholine ring substituted with a triphenylpropadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylpropadienyl)morpholine can be achieved through several methods:
Diethylene Glycol Catalyzed Ammonia Decyclization Method: This method involves the reaction of diethylene glycol with ammonia in the presence of a catalyst to produce morpholine.
Diethanolamine Strong Acid Dehydration Cyclic Method: This method involves the dehydration reaction of diethanolamine with sulfuric acid under heating conditions to generate morpholine.
Condensation Reaction of 1,4-Butanediol and Ammonia: This method involves heating 1,4-butanediol and ammonia in the presence of a catalyst to obtain morpholine.
Hydrogenation Reduction of Acetonitrile: Morpholine can also be prepared by the hydrogenation reduction of acetonitrile.
Industrial Production Methods
Industrial production of morpholine typically involves the dehydration of diethanolamine with concentrated sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
4-(Triphenylpropadienyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where the triphenylpropadienyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(Triphenylpropadienyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Triphenylpropadienyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to the presence of the triphenylpropadienyl group, which imparts distinct chemical and physical properties compared to its simpler analogs.
Properties
CAS No. |
131319-47-6 |
---|---|
Molecular Formula |
C25H23NO |
Molecular Weight |
353.5 g/mol |
InChI |
InChI=1S/C25H23NO/c1-4-10-21(11-5-1)24(22-12-6-2-7-13-22)20-25(23-14-8-3-9-15-23)26-16-18-27-19-17-26/h1-15H,16-19H2 |
InChI Key |
YEBFPWZMPWAXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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